6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9h-purin-2-amine
Description
6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9H-purin-2-amine (CAS: 2803-89-6) is a purine derivative with a molecular formula of C₁₇H₂₀FN₅S and a molar mass of 345.44 g/mol. Its structure features:
- A 2-fluorobenzylsulfanyl group at position 6 of the purine ring.
- A 3-methylbutyl substituent at position 8.
Properties
CAS No. |
2803-89-6 |
|---|---|
Molecular Formula |
C17H20FN5S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-9-(3-methylbutyl)purin-2-amine |
InChI |
InChI=1S/C17H20FN5S/c1-11(2)7-8-23-10-20-14-15(23)21-17(19)22-16(14)24-9-12-5-3-4-6-13(12)18/h3-6,10-11H,7-9H2,1-2H3,(H2,19,21,22) |
InChI Key |
DRPMMZUPXRKFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Fluorobenzyl)thio)-9-isopentyl-9H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nucleophilic Substitution: The introduction of the fluorobenzylthio group is achieved through a nucleophilic substitution reaction. This involves reacting a suitable purine derivative with 2-fluorobenzylthiol in the presence of a base such as potassium carbonate.
Alkylation: The isopentyl group is introduced through an alkylation reaction. This step involves reacting the intermediate compound with an appropriate alkylating agent, such as isopentyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-((2-Fluorobenzyl)thio)-9-isopentyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding thiol derivative.
Substitution: The fluorobenzylthio group can participate in substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; typically carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Scientific Research Applications
6-((2-Fluorobenzyl)thio)-9-isopentyl-9H-purin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-((2-Fluorobenzyl)thio)-9-isopentyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Key Insights from Structural Variations
Substituent Electronic Effects: The 2-fluorobenzylsulfanyl group in the target compound introduces moderate electronegativity and steric bulk, which may enhance target binding compared to non-fluorinated analogues (e.g., 6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine) . In contrast, chloro substituents (e.g., 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine) are associated with antifungal activity, suggesting halogen atoms can modulate bioactivity .
Analogues with longer chains (e.g., 9-butyl derivatives) may exhibit higher metabolic stability but require balancing with solubility limitations .
Covalent vs. Non-Covalent Interactions: NU6300’s vinylsulfonyl group enables irreversible inhibition of CDK2 via covalent modification of Lys89, a mechanism absent in the target compound. This highlights how reactive functional groups can define therapeutic utility .
Sulfur vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
